3-(Difluoromethyl)-2-methylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(difluoromethyl)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-5-6(8(9)10)3-2-4-7(5)11/h2-4,8H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXWXYXPWXFTHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60708732 | |
| Record name | 3-(Difluoromethyl)-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60708732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61708-25-6 | |
| Record name | 3-(Difluoromethyl)-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60708732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Difluoromethyl 2 Methylaniline
Precursor Synthesis and Derivatization Routes
The synthesis of 3-(Difluoromethyl)-2-methylaniline can be approached through multi-step sequences that involve the initial construction of a core aniline (B41778) structure, followed by the introduction and modification of a functional group at the 3-position to yield the desired difluoromethyl group.
Synthesis of Key Substrates Bearing Methyl and Amine Functionalities
The foundational precursor for these synthetic routes is typically a benzene (B151609) ring appropriately substituted with methyl and amino or nitro groups. A common and direct starting material is 2-methylaniline (o-toluidine). sigmaaldrich.comwikipedia.org The challenge lies in introducing a functional group handle selectively at the 3-position, which is meta to the strongly ortho-, para-directing amino group and ortho to the weakly activating methyl group.
A plausible strategy involves starting with a precursor where the desired substitution pattern is already established. For instance, the reduction of 2-methyl-3-nitroaniline (B147196) would directly yield the core structure, ready for subsequent functionalization. Another approach is to begin with a compound like 3-chloro-2-methylaniline, which can be synthesized by the reduction of 6-chloro-2-nitrotoluene. google.com This introduces a halogen at the target position, which can then be used in cross-coupling reactions or other transformations.
The synthesis of related trifluoromethyl analogues, such as 2-methyl-3-trifluoromethylaniline, often involves multi-step processes starting from precursors like 2-chloro-3-trifluoromethylaniline, highlighting the general principle of building the molecule from a pre-functionalized aniline core. google.com
Introduction of Difluoromethyl Groups via Halogenation and Fluorination Strategies
Once a suitable precursor with a functional group at the 3-position is obtained, this group can be converted into a difluoromethyl group. This often involves a two-step process of halogenation followed by fluorination. For example, a formyl group (-CHO) or a carboxylic acid group (-COOH) at the 3-position of the 2-methylaniline scaffold can serve as a handle.
The conversion of a carbonyl group to a difluoromethylene group is a known transformation in fluorine chemistry. cas.cn A typical sequence involves the conversion of an aldehyde to a gem-dihalo intermediate, followed by a halogen exchange (halex) reaction using a suitable fluorinating agent. Silver fluoride (B91410) (AgF) has been shown to be effective for the fluorination of thioamides to yield α,α-difluoromethylene amines. acs.org While not directly demonstrated on 3-formyl-2-methylaniline, this methodology represents a viable synthetic pathway.
The table below summarizes potential precursor transformations for generating the difluoromethyl group.
| Precursor Functional Group at C-3 | Intermediate | Transformation Step | Reagents/Conditions | Resulting Group |
| Aldehyde (-CHO) | Dithioacetal | Thioacetalization | Thiol, Acid catalyst | -CH(SR)₂ |
| Dithioacetal | Difluoromethyl | Oxidative Fluorodesulfurization | NBS, Pyridine-HF | -CF₂H |
| Thioamide (-CSNH₂) | Difluoromethylene amine | Fluorination | Silver Fluoride (AgF) | -CF₂NH₂ |
Direct Difluoromethylation Approaches
Direct difluoromethylation methods offer a more streamlined approach by introducing the CF₂H group in a single step onto the 2-methylaniline core. These methods are categorized based on the nature of the difluoromethylating species: electrophilic, nucleophilic, or radical.
Electrophilic Difluoromethylation Techniques
Electrophilic difluoromethylation involves the reaction of an electron-rich aromatic ring with a reagent that acts as a source of an electrophilic difluoromethyl cation equivalent ("CF₂H⁺"). The amino group in aniline is a powerful activating, ortho-, para-directing group, which makes direct electrophilic substitution at the meta-position challenging. byjus.com
However, strategies exist to overcome this directing effect. Protonation of the aniline in a strongly acidic medium forms the anilinium ion, in which the -NH₃⁺ group is deactivating and meta-directing. byjus.com This could potentially steer an electrophilic difluoromethylating agent to the desired 3-position. Reagents designed for electrophilic (phenylsulfonyl)difluoromethylation have been developed and used to functionalize various (hetero)arenes. rsc.org
Nucleophilic Difluoromethylation Strategies
Nucleophilic difluoromethylation is a powerful strategy that typically employs a transition-metal-catalyzed cross-coupling reaction between an aryl halide and a nucleophilic difluoromethyl source. This approach requires the synthesis of a halogenated precursor, such as 3-bromo- (B131339) or 3-iodo-2-methylaniline.
Several effective protocols have been developed for this transformation. One notable method involves the copper-mediated difluoromethylation of aryl iodides using trimethylsilyl (B98337) difluoromethane (B1196922) (TMSCF₂H) as the difluoromethyl source. This reaction is tolerant of a wide range of functional groups, including amines, and proceeds in high yield. nih.gov Another state-of-the-art method utilizes a stable, isolable difluoromethyl zinc reagent in combination with a nickel catalyst to difluoromethylate aryl iodides, bromides, and triflates under mild, room-temperature conditions. acs.org
The table below outlines key features of representative nucleophilic difluoromethylation methods applicable to the synthesis of this compound.
| Catalyst System | Difluoromethyl Source | Precursor | Key Advantages | Reference |
| Copper Iodide (CuI) | TMSCF₂H | 3-Iodo-2-methylaniline | Uses inexpensive and readily available reagents. | nih.gov |
| Nickel / Ligand | ICF₂H / Zn(Et)₂ / DMPU | 3-Iodo/Bromo-2-methylaniline | Mild, room-temperature conditions; stable zinc reagent. | acs.org |
Radical-Mediated Difluoromethylation Methods
Radical-mediated approaches involve the generation of a difluoromethyl radical (•CF₂H), which then reacts with the aniline substrate. These methods can offer unique regioselectivity and are often performed under mild conditions.
Visible-light-induced methods have emerged as a practical way to achieve the difluoroalkylation of anilines. acs.orgnih.gov One strategy involves the formation of an electron donor-acceptor (EDA) complex between the aniline and a suitable difluoromethyl radical precursor (e.g., ethyl difluoroiodoacetate). Photoirradiation of this complex initiates a single-electron transfer (SET) process, generating the difluoromethyl radical which then combines with the aniline radical cation. acs.orgnih.gov
Another powerful technique is metallaphotoredox catalysis, which can generate a difluoromethyl radical from a simple source like bromodifluoromethane. This radical can then be coupled with an aryl bromide in a dual nickel/photoredox catalytic cycle. princeton.edu The difluoromethyl radical itself is generally considered to be nucleophilic in character, which influences its reactivity with aromatic systems. nih.gov For successful reaction with an electron-rich substrate like 2-methylaniline, the reaction may proceed via a Minisci-type pathway on a protonated aniline derivative.
| Method | Radical Source | Activation | Substrate | Key Features | Reference |
| Photoinduced EDA Complex | Ethyl difluoroiodoacetate | Visible Light | 2-Methylaniline | Transition-metal-free, mild conditions. | acs.orgnih.gov |
| Metallaphotoredox Catalysis | Bromodifluoromethane | Ni/Photocatalyst, Visible Light | 3-Bromo-2-methylaniline | Uses a simple, commercial radical source. | princeton.edu |
| Minisci-type Reaction | Reagent with EWG Auxiliary | Acid, Radical Initiator | 2-Methylaniline (protonated) | Overcomes nucleophilicity of •CF₂H radical. | nih.gov |
Process Optimization and Scalability Studies for Industrial and Academic Applications
While specific process optimization and scalability studies for the synthesis of this compound are not extensively documented in publicly available literature, general principles of chemical process development can be applied to its production for both industrial and academic purposes.
A key aspect of process optimization involves the selection of a synthetic route that is not only efficient in terms of yield but also cost-effective and environmentally benign. For instance, a potential route could involve the difluoromethylation of a suitable 2-methylaniline precursor. A recent study on the difluoroalkylation of anilines using visible-light organophotocatalysis presents a promising avenue. acs.org This method avoids the use of transition-metal photocatalysts and operates under mild conditions, which are advantageous for both safety and sustainability. acs.org The general procedure involves the reaction of an aniline with a difluoromethylating agent in the presence of a photocatalyst, such as Eosin Y, and a base like potassium carbonate, under light irradiation. acs.org
For scalability, a thorough investigation of reaction parameters is crucial. This includes optimizing the concentrations of reactants, catalyst loading, reaction temperature, and light intensity to maximize the space-time yield. The choice of solvent is also critical; it should facilitate the reaction while allowing for easy product isolation and purification. Dimethylformamide (DMF) has been used in similar reactions, but for industrial applications, a switch to a more environmentally friendly and easily recoverable solvent would be preferable. acs.org
Purification methods also need to be scalable. While laboratory-scale purifications often rely on column chromatography, industrial-scale production would necessitate more efficient techniques like crystallization or distillation to isolate the final product in high purity.
A hypothetical process optimization workflow for the synthesis of this compound could involve the following steps:
Route Scouting: Evaluation of different synthetic strategies, such as the direct difluoromethylation of 2-methylaniline or a multi-step synthesis starting from a different precursor, for example, a derivative of 3-halo-2-methylaniline. chemicalbook.com
Reaction Parameter Optimization: A Design of Experiments (DoE) approach could be employed to systematically study the effects of various parameters on the reaction yield and purity.
Work-up and Purification Development: Establishing a robust and scalable procedure for quenching the reaction, removing byproducts, and isolating the pure this compound.
Safety Assessment: A thorough evaluation of the thermal stability of reactants, intermediates, and the final product, as well as the potential for runaway reactions, is essential for safe scale-up.
Cost Analysis: An economic evaluation of the entire process, including the cost of raw materials, energy consumption, and waste disposal, to ensure the economic viability of the synthesis.
The development of a scalable synthesis for this compound would be of significant interest for its potential applications in various fields of chemical synthesis.
Reactivity and Reaction Mechanisms of 3 Difluoromethyl 2 Methylaniline
Electrophilic Aromatic Substitution Reactions
The amino group's strong activating, ortho-para directing effect is the dominant influence in electrophilic aromatic substitution reactions of aniline (B41778). byjus.com However, this high reactivity can lead to over-reaction, such as the formation of di- and tri-bromo products during monobromination. libretexts.org
Regioselectivity Influences of Difluoromethyl and Methyl Groups
The regioselectivity of electrophilic aromatic substitution on the 3-(Difluoromethyl)-2-methylaniline ring is a subject of considerable interest. The interplay between the ortho-para directing activating amino and methyl groups and the meta-directing, deactivating difluoromethyl group determines the position of electrophilic attack. The amino group strongly directs incoming electrophiles to the 4- and 6-positions. The methyl group at position 2 also directs to these same positions. The difluoromethyl group at position 3, being electron-withdrawing, deactivates the ring, particularly at the ortho and para positions relative to itself (positions 2, 4, and 5), and directs incoming groups to the meta position (position 5).
Mechanistic Elucidation of Substitution Pathways
The mechanism of electrophilic aromatic substitution in anilines involves the attack of an electrophile on the electron-rich benzene (B151609) ring. byjus.com The amino group, through its resonance effect, donates electron density to the ring, stabilizing the intermediate carbocation (the arenium ion) formed during the attack, particularly when the attack is at the ortho or para position. byjus.com
In acidic media, the aniline molecule can be protonated to form the anilinium ion. byjus.com This protonation deactivates the ring towards electrophilic attack and makes the substituent meta-directing. byjus.com Therefore, controlling the acidity of the reaction medium is crucial for achieving the desired regioselectivity. To mitigate the high reactivity of the amino group and prevent side reactions like oxidation, the amino group is often protected by acetylation. libretexts.org The resulting acetanilide (B955) is still an ortho-para director but is less activated, allowing for more controlled reactions. libretexts.org The acetyl group can be subsequently removed by hydrolysis. libretexts.org
Nucleophilic Transformations Involving the Amine Functionality
The lone pair of electrons on the nitrogen atom of the amine group makes it nucleophilic, enabling it to participate in a variety of reactions.
Acylation and Sulfonylation Reactions
The amine group of this compound can readily undergo acylation with acyl halides or anhydrides to form amides. This reaction, known as acetylation when acetic anhydride (B1165640) is used, involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. byjus.com Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are often carried out in the presence of a base to neutralize the acidic byproduct.
Table 1: Examples of Acylation and Sulfonylation Reactions
| Reactant | Reagent | Product Type |
| This compound | Acetyl Chloride | N-(3-(difluoromethyl)-2-methylphenyl)acetamide |
| This compound | Benzenesulfonyl Chloride | N-(3-(difluoromethyl)-2-methylphenyl)benzenesulfonamide |
Alkylation and Arylation Processes
N-alkylation of anilines can be achieved using alkyl halides. However, over-alkylation to form secondary and tertiary amines can be an issue. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for synthesizing N-alkylated anilines. Ortho-alkylation of anilines can be performed at high temperatures and pressures using an olefin and an aluminum anilide catalyst. google.com N-arylation can be accomplished through methods like the Buchwald-Hartwig amination, which uses a palladium catalyst to couple the amine with an aryl halide.
Condensation Reactions with Carbonyl Compounds
Anilines condense with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The formation of these imine derivatives is a reversible process.
Reactions at the Difluoromethyl Moiety
The difluoromethyl (–CF2H) group is a unique functional motif, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine groups. researchgate.netnih.gov Its reactivity is distinct from that of a trifluoromethyl group due to the presence of a C-H bond, which can be activated under certain conditions.
The C-H bond in the difluoromethyl group is acidic enough to be deprotonated by strong bases, although it is generally less acidic than in other contexts due to the electron-donating nature of the aniline ring. acs.org This deprotonation can generate a difluoromethyl anion, which can act as a nucleophile.
Recent studies have shown that difluoromethylarenes can be deprotonated to form nucleophilic ArCF2– synthons. acs.org For instance, various difluoromethylated heterocycles and benzenes have been successfully deprotonated using a combination of a strong base and a Lewis acid to form stable adducts that can then react with electrophiles. acs.org It is plausible that this compound could undergo similar transformations, allowing the difluoromethyl group to be functionalized further.
The difluoromethyl group can also be a precursor to a difluorocarbene (:CF2) through an elimination process, although this is less common for difluoromethylarenes compared to other difluoromethyl-containing compounds. researchgate.net
Annulation reactions involve the formation of a new ring onto an existing molecule. wikipedia.org While specific examples of this compound participating in annulation reactions are not prevalent in the literature, the aniline moiety is a common participant in such transformations. For example, the Robinson annulation and related Michael additions can be used to build new rings onto activated substrates. masterorganicchemistry.comyoutube.comyoutube.com
The electronic properties of the substituents on the aniline ring would play a crucial role in directing the regioselectivity of an annulation reaction. The methyl group is an ortho-, para-director, while the amino group is a strong ortho-, para-director. The difluoromethyl group, being electron-withdrawing, would act as a meta-director. The interplay of these directing effects would likely lead to complex regiochemical outcomes in annulation reactions.
Catalytic Transformations Utilizing this compound
The presence of both an aniline and a difluoromethyl group makes this compound a potentially valuable substrate in various catalytic transformations.
This compound can potentially participate in metal-catalyzed cross-coupling reactions in several ways. The aniline moiety can be a coupling partner in reactions such as Buchwald-Hartwig amination, where the N-H bond is functionalized.
More interestingly, the difluoromethyl group can be introduced into aromatic systems via metal-catalyzed cross-coupling reactions. cas.cnbeilstein-journals.org For example, palladium-catalyzed reactions have been developed for the difluoromethylation of aryl halides and boronic acids. rsc.orgnih.gov In a reverse scenario, if the aniline were converted to a halide or triflate, the difluoromethyl group could direct or influence the outcome of a cross-coupling reaction at that position.
Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool for the formation of C-CF2H bonds. rsc.org These reactions often proceed through radical intermediates, and the electronic nature of the aniline substrate would influence the reaction's efficiency. princeton.edu
Table 1: Plausible Metal-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Plausible Product |
| 3-(Difluoromethyl)-2-methyl-1-iodobenzene | Arylboronic acid | Pd(OAc)2, SPhos | 3-(Difluoromethyl)-2-methyl-1-arylbenzene |
| This compound | Aryl bromide | Pd(dba)2, BINAP | N-Aryl-3-(difluoromethyl)-2-methylaniline |
| 1-Bromo-3-(difluoromethyl)-2-methylbenzene | TMSCF2H | NiBr2·dtbbpy, Ir photocatalyst | 1,3-Bis(difluoromethyl)-2-methylbenzene |
This table presents hypothetical reactions based on established catalytic methods.
Organocatalysis utilizes small organic molecules to catalyze chemical reactions. acs.orgyoutube.comyoutube.com Anilines and their derivatives are frequently used in organocatalytic reactions, often forming enamines or iminium ions as key intermediates. uni-regensburg.de For example, proline-catalyzed aldol (B89426) and Mannich reactions are classic examples of enamine catalysis. acs.org
The specific structure of this compound, with its chiral potential if appropriately derivatized, and the electronic influence of its substituents could make it a useful ligand or catalyst in asymmetric organocatalysis. The difluoromethyl group's ability to form hydrogen bonds could also be exploited in catalyst design to control stereoselectivity. researchgate.net
Table 2: Potential Organocatalytic Reactions with this compound
| Reaction Type | Catalyst | Role of this compound | Plausible Outcome |
| Asymmetric Michael Addition | Chiral phosphoric acid | As a nucleophile precursor | Chiral β-amino carbonyl compound |
| Iminium Catalysis | Secondary amine | As a substrate | Functionalized aniline derivative |
| Hydrogen Bond Catalysis | Thio-urea derivative | As a hydrogen bond donor component | Enantioselective product formation |
This table outlines potential applications and is not based on reported examples.
Computational Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) calculations are a powerful tool for elucidating reaction mechanisms, understanding reactivity, and predicting the outcomes of chemical reactions. rasayanjournal.co.inresearchgate.net While specific computational studies on this compound are not widely available, DFT has been used to study related systems, providing insights that can be extrapolated.
For instance, DFT studies on the metallaphotoredox-catalyzed difluoromethylation of aryl bromides have detailed the catalytic cycle, identifying the key intermediates and transition states. nih.gov Such studies have revealed the roles of the photocatalyst and the metal co-catalyst in generating the difluoromethyl radical and facilitating the C-C bond-forming reductive elimination.
Computational analysis of the annulation reactions of aniline derivatives has also been performed, helping to rationalize the observed regioselectivity. researchgate.net For this compound, DFT calculations could be employed to:
Determine the most stable conformations of the molecule and its reactive intermediates.
Calculate the activation energies for different reaction pathways, such as ortho- vs. meta-functionalization.
Analyze the electronic structure to understand the influence of the substituents on reactivity.
Model the transition states of key steps in catalytic cycles to rationalize stereochemical outcomes.
These computational insights would be invaluable for designing new synthetic methods and for understanding the fundamental reactivity of this intriguing molecule.
Density Functional Theory (DFT) Calculations for Reaction Energy Profiles
Currently, there are no published studies that provide Density Functional Theory (DFT) calculations to elucidate the reaction energy profiles of this compound. DFT is a powerful computational method used to investigate the electronic structure and energetics of molecules, which can predict the feasibility of reaction pathways and the stability of intermediates and transition states. The absence of such data for this compound limits a deep, quantum-mechanical understanding of its reactivity. Future research in this area would be invaluable for predicting its behavior in various chemical environments.
Molecular Dynamics Simulations for Mechanistic Insights
Similarly, a thorough search of the scientific literature has not yielded any studies employing molecular dynamics (MD) simulations to investigate the mechanistic pathways of reactions involving this compound. MD simulations provide a time-resolved view of molecular motions, offering insights into the dynamic processes of a reaction, including conformational changes, solvent effects, and the sequence of bond-breaking and bond-forming events. Without such simulations, our understanding of the detailed, time-dependent mechanisms of this compound's reactions remains incomplete.
The lack of both DFT and MD studies on this compound highlights a clear opportunity for future research. Such computational investigations would provide fundamental insights into the compound's chemical behavior and would be highly beneficial for the broader chemical community, aiding in the development of novel synthetic methodologies and functional molecules.
Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N)
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 3-(Difluoromethyl)-2-methylaniline, providing detailed information about the chemical environment of each nucleus.
Elucidation of Complex Spin Systems and Coupling Networks
The NMR spectra of this compound exhibit complex spin systems due to the presence of fluorine atoms, which couple with neighboring protons and carbons.
¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methyl protons, the amine protons, and the proton of the difluoromethyl group. The aromatic region would display a complex pattern due to spin-spin coupling between the aromatic protons and long-range coupling with the fluorine atoms of the CHF₂ group. The proton of the difluoromethyl group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms. The methyl protons would likely appear as a singlet, though it might be broadened by long-range couplings. The amine (NH₂) protons would typically present as a broad singlet.
¹³C NMR: The carbon NMR spectrum would provide valuable information on the carbon framework. The carbon of the difluoromethyl group is expected to be a triplet due to one-bond coupling with the two fluorine atoms. The aromatic carbons would show distinct signals, with their chemical shifts influenced by the electron-withdrawing difluoromethyl group and the electron-donating methyl and amino groups. Carbons ortho and para to the fluorine atoms would exhibit C-F coupling.
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single resonance is expected for the two equivalent fluorine atoms of the difluoromethyl group. This signal would be split into a doublet by the proton of the CHF₂ group.
¹⁵N NMR: While less common, ¹⁵N NMR could provide information about the electronic environment of the nitrogen atom in the amino group. The chemical shift would be influenced by the substituents on the aromatic ring.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |
| Aromatic CH | 6.8 - 7.5 | 115 - 145 | J(H,H) = 7-9 Hz, J(C,F), J(H,F) |
| CH₃ | ~2.2 | ~15 | |
| NH₂ | Broad, variable | ||
| CHF₂ | Triplet, ~6.5 | Triplet, ~115 | ¹J(C,F) ~240 Hz, ²J(H,F) ~55 Hz |
Dynamic NMR for Conformational Analysis
Dynamic NMR (DNMR) studies could be employed to investigate the conformational dynamics of this compound, such as the rotational barrier around the C-N bond and the C-CHF₂ bond. By monitoring changes in the NMR line shape at different temperatures, it would be possible to determine the energy barriers for these conformational interchanges. This information is crucial for understanding the molecule's three-dimensional structure and its potential interactions.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides essential information about the molecular weight and fragmentation pattern of this compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is critical for confirming the elemental composition of this compound. The exact mass of the molecular ion can be measured with high accuracy, allowing for the unambiguous determination of its molecular formula, C₈H₉F₂N. The calculated exact mass is 157.0700. chemsrc.com
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) would be used to elucidate the fragmentation pathways of the this compound molecular ion. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern would be generated. Expected fragmentation would involve the loss of the difluoromethyl group, the methyl group, and cleavage of the aromatic ring, providing valuable structural information.
Table 2: Predicted HRMS and Major MS/MS Fragments for this compound
| Ion | Formula | Predicted m/z | Description |
| [M]⁺ | C₈H₉F₂N⁺ | 157.0700 | Molecular Ion |
| [M-CHF₂]⁺ | C₇H₈N⁺ | 106.0651 | Loss of difluoromethyl radical |
| [M-CH₃]⁺ | C₇H₆F₂N⁺ | 142.0463 | Loss of methyl radical |
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.
IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and C-N stretching (around 1250-1350 cm⁻¹). The C-F stretching vibrations of the difluoromethyl group would likely appear in the region of 1000-1100 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C-C backbone of the aromatic ring.
Table 3: Predicted IR and Raman Vibrational Frequencies for this compound
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |
| N-H | 3300-3500 | 3300-3500 | Symmetric & Asymmetric Stretching |
| Aromatic C-H | 3000-3100 | 3000-3100 | Stretching |
| Aliphatic C-H | 2850-2970 | 2850-2970 | Stretching |
| C=C (Aromatic) | 1500-1600 | 1500-1600 | Stretching |
| C-N | 1250-1350 | 1250-1350 | Stretching |
| C-F | 1000-1100 | 1000-1100 | Stretching |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
While a specific crystal structure for this compound has not been reported in publicly available literature, the general methodology for such a determination would involve growing a single crystal of the compound suitable for X-ray diffraction analysis. The crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is then mathematically analyzed to generate an electron density map, from which the atomic positions can be determined.
For substituted anilines, X-ray crystallography reveals important structural details. For instance, the geometry of the amino group and the planarity of the benzene (B151609) ring can be influenced by the nature and position of substituents. researchgate.net In the case of this compound, the steric and electronic effects of the methyl and difluoromethyl groups would be of particular interest. The crystal packing would likely be influenced by intermolecular hydrogen bonds involving the amine group and potentially weak C-H···F interactions. researchgate.netasianpubs.org
A hypothetical crystallographic data table for this compound is presented below to illustrate the parameters that would be determined from such an analysis.
| Crystallographic Parameter |
This table is illustrative as no specific crystallographic data has been published for this compound.
Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., GC-MS, LC-MS)
Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound. When coupled with mass spectrometry (MS), these techniques provide powerful tools for both qualitative and quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated from other components based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint.
The fragmentation pattern of aromatic amines in GC-MS is often characterized by an intense molecular ion peak due to the stability of the aromatic ring. whitman.eduwhitman.edu For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (157.16). Common fragmentation pathways for anilines include the loss of a hydrogen atom from the amine group and cleavage of bonds adjacent to the aromatic ring. whitman.edujove.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC analysis. In LC-MS, the compound is dissolved in a suitable solvent and separated on a column packed with a stationary phase. The separation is based on the compound's affinity for the mobile and stationary phases. The eluent from the LC column is then introduced into the mass spectrometer.
For the analysis of anilines, reversed-phase LC is commonly employed, often with a C18 column. nih.govnih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid to improve peak shape and ionization efficiency. nih.gov LC-MS/MS, which involves further fragmentation of selected ions, can be used for highly selective and sensitive quantification. nih.govnih.gov
The following table outlines the expected analytical parameters for the GC-MS and LC-MS analysis of this compound.
| Analytical Technique |
This table presents expected values based on the compound's structure and general principles of mass spectrometry, as specific experimental data is not publicly available.
Applications of 3 Difluoromethyl 2 Methylaniline in Complex Organic Synthesis
Building Block for Heterocyclic Compounds
3-(Difluoromethyl)-2-methylaniline serves as a foundational precursor for the synthesis of a variety of fluorinated heterocyclic compounds. The strategic placement of the difluoromethyl and methyl groups influences the regioselectivity of cyclization reactions and imparts unique properties to the resulting heterocyclic systems.
The aniline (B41778) moiety of this compound is readily utilized in classic reactions for the construction of quinoline (B57606) and isoquinoline (B145761) frameworks. These fluorinated heterocycles are of significant interest due to their prevalence in bioactive molecules. nih.gov
The Combes quinoline synthesis , which involves the reaction of an aniline with a β-diketone under acidic conditions, can be employed to produce 8-(difluoromethyl)-7-methylquinolines. nih.gov The acid-catalyzed condensation and subsequent intramolecular cyclization are key steps in this transformation. Similarly, the Vilsmeier-Haack reaction , using a formylating agent like a mixture of phosphorus oxychloride and dimethylformamide, can convert acetanilides derived from this compound into 2-chloro-3-formyl-8-(difluoromethyl)-7-methylquinoline, a versatile intermediate for further functionalization. rsc.orgnih.gov
For the synthesis of isoquinolines, the Bischler-Napieralski reaction provides a viable route. nih.govresearchgate.net This involves the acylation of a phenethylamine (B48288) derivative followed by acid-catalyzed cyclization. While this would require modification of the initial aniline, it demonstrates a potential pathway to fluorinated isoquinoline scaffolds. The reaction typically employs dehydrating agents like phosphorus pentoxide or phosphoryl chloride. nih.govresearchgate.net
Table 1: Synthesis of Fluorinated Quinolines and Isoquinolines
| Reaction Name | Reactants | Key Reagents/Conditions | Expected Product |
|---|---|---|---|
| Combes Quinoline Synthesis | This compound, Acetylacetone | Concentrated H₂SO₄, Heat | 8-(Difluoromethyl)-2,4,7-trimethylquinoline |
| Vilsmeier-Haack Reaction | N-(3-(difluoromethyl)-2-methylphenyl)acetamide | POCl₃, DMF, Heat | 2-Chloro-8-(difluoromethyl)-3-formyl-7-methylquinoline |
| Bischler-Napieralski Reaction | N-[2-(3-(Difluoromethyl)-2-methylphenyl)ethyl]acetamide | POCl₃ or P₂O₅, Heat | 1-Methyl-5-(difluoromethyl)-6-methyl-3,4-dihydroisoquinoline |
The synthesis of fluorinated indoles and benzimidazoles can also be achieved using this compound as a starting material, leveraging well-established synthetic methodologies.
The Fischer indole (B1671886) synthesis is a prominent method for preparing indoles from a phenylhydrazine (B124118) and a ketone or aldehyde under acidic conditions. google.comnih.gov Phenylhydrazine derived from this compound can be reacted with various carbonyl compounds to yield 7-(difluoromethyl)-6-methyl-substituted indoles. The reaction proceeds through a hydrazone intermediate which undergoes a nih.govnih.gov-sigmatropic rearrangement. google.com
For the construction of benzimidazoles, the Phillips condensation is a common approach, involving the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative under heating. acs.orgnih.gov this compound would first need to be converted to the corresponding o-phenylenediamine derivative. The subsequent condensation with a carboxylic acid, often in the presence of an acid catalyst, leads to the formation of the benzimidazole (B57391) ring. acs.orgchem-space.com
Table 2: Synthesis of Fluorinated Indoles and Benzimidazoles
| Reaction Name | Reactants | Key Reagents/Conditions | Expected Product |
|---|---|---|---|
| Fischer Indole Synthesis | (3-(Difluoromethyl)-2-methylphenyl)hydrazine, Acetone | Acid catalyst (e.g., H₂SO₄, PPA), Heat | 7-(Difluoromethyl)-2,3,6-trimethyl-1H-indole |
| Phillips Benzimidazole Synthesis | 3-(Difluoromethyl)-4,5-diaminotoluene, Acetic Acid | Heat or Acid catalyst | 2-Methyl-4-(difluoromethyl)-5-methyl-1H-benzimidazole |
Beyond the common heterocyclic systems, this compound can be incorporated into a diverse array of other nitrogen-containing ring structures. Its utility as a building block is highlighted by its potential use in multicomponent reactions and metal-catalyzed cross-coupling and annulation strategies to form various fused heterocyclic systems. researchgate.net The presence of the fluorinated group can influence the reactivity and stability of these novel heterocyclic frameworks, making them attractive targets for materials science and medicinal chemistry. nih.govacs.org
Intermediate in the Synthesis of Advanced Pharmaceutical Leads
The incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance pharmacological properties. The difluoromethyl group, in particular, offers a unique combination of steric and electronic effects that can be leveraged in drug design.
This compound is an attractive scaffold for the design of new drug candidates, especially in areas such as kinase inhibitors. nih.govacs.org Many kinase inhibitors feature a substituted aniline core that interacts with the hinge region of the kinase enzyme. nih.gov The difluoromethyl group can serve as a "lipophilic hydrogen bond donor," acting as a bioisostere for hydroxyl, thiol, or amine groups, which can lead to improved target affinity and selectivity. cresset-group.combiopartner.co.uk The design of such inhibitors often involves a modular approach, combining different heterocyclic "head" groups with substituted aniline "tail" groups. nih.gov
The synthesis of these drug candidates often involves coupling the aniline with a heterocyclic core, for example, through a nucleophilic aromatic substitution or a Buchwald-Hartwig amination, followed by further modifications.
Table 3: Properties of Difluoromethyl Group in Drug Design
| Property | Description | Relevance in Drug Design |
|---|---|---|
| Bioisosterism | The CF₂H group can mimic the hydrogen-bonding capabilities of -OH, -SH, and -NH₂ groups. cresset-group.combiopartner.co.uk | Can improve binding affinity and selectivity to biological targets. cresset-group.com |
| Lipophilicity | The CF₂H group generally increases lipophilicity compared to a methyl group, which can be fine-tuned. cresset-group.com | Affects solubility, membrane permeability, and oral absorption. |
| Metabolic Stability | The C-F bond is strong, making the CF₂H group more resistant to oxidative metabolism compared to a methyl or methoxy (B1213986) group. scispace.com | Can prolong the half-life of a drug in the body. scispace.com |
A primary reason for incorporating fluorine into drug molecules is to enhance their metabolic stability. scispace.com Anilines, while common in pharmaceuticals, can be susceptible to metabolic oxidation, which can lead to rapid clearance or the formation of reactive metabolites. The replacement of a metabolically labile group with a difluoromethyl group is a key strategy to block these metabolic pathways. scispace.com
The increased metabolic stability of compounds derived from this compound can lead to improved bioavailability, as more of the drug can reach its target before being broken down by the liver. scispace.com However, the metabolic fate of fluorinated compounds is complex, and in some cases, defluorination can occur, potentially leading to reactive intermediates. Therefore, careful study of the metabolic profile of any new drug candidate is essential.
Table 4: Potential Impact of the this compound Moiety on Pharmacokinetics
| Pharmacokinetic Parameter | Potential Impact | Underlying Reason |
|---|---|---|
| Metabolic Half-Life | Increased | The strong C-F bonds in the difluoromethyl group are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. scispace.com |
| Oral Bioavailability | Potentially Increased | Improved metabolic stability can reduce first-pass metabolism in the liver, allowing more of the drug to enter systemic circulation. scispace.com The modulated lipophilicity can also influence absorption. cresset-group.com |
| Clearance | Decreased | Reduced rate of metabolism leads to a lower rate of elimination from the body. |
Precursor for Agrochemical Active Ingredients
Synthesis of Fluorinated Pesticides and Herbicides
The primary application of this compound in the agrochemical industry is as a key intermediate in the synthesis of pyrazole (B372694) carboxamide fungicides. These fungicides are a class of succinate (B1194679) dehydrogenase inhibitors (SDHI), which disrupt the mitochondrial respiratory chain in fungi, leading to their demise. wikipedia.orgresearchgate.net
For instance, a known fungicide, 3-(difluoromethyl)-1-methyl-N-((1RS,4SR,9SR)-1,2,3,4-tetrahydro-9-isopropyl-1,4-methanonaphthalen-5-yl)pyrazole-4-carboxamide, showcases a complex aniline-derived fragment. The synthesis of such molecules typically involves the reaction of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride with the corresponding complex aniline. The structural features of this compound make it a plausible candidate for the synthesis of related, potentially novel, agrochemical compounds.
The synthesis of these agrochemicals is a multi-step process. A key precursor is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which is then converted to its more reactive acid chloride. wikipedia.orgthieme.degoogle.com This acid chloride is then coupled with the aniline moiety, in this hypothetical case this compound, to yield the final pyrazole carboxamide fungicide. This reaction is a standard amidation, often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. ncert.nic.in
Structure-Activity Relationship Studies in Agrochemical Development
The specific substitution pattern of this compound is crucial for the biological activity of the resulting agrochemical. Structure-activity relationship (SAR) studies in agrochemical development explore how modifications to a molecule's structure affect its performance.
The difluoromethyl group at the 3-position of the aniline ring is a key feature. This group is known to be a bioisostere of other functionalities and can significantly influence the molecule's lipophilicity, electronic properties, and metabolic stability. These factors, in turn, affect the compound's ability to penetrate the target organism, bind to the active site, and resist degradation.
The methyl group at the 2-position of the aniline ring also plays a critical role. Its steric bulk can influence the conformation of the final molecule, which is often crucial for a precise fit into the active site of the target enzyme. The relative positions of the difluoromethyl and methyl groups create a specific steric and electronic environment that can be fine-tuned to optimize the fungicidal or herbicidal activity.
Researchers in agrochemical discovery synthesize and test a variety of aniline analogs to understand these relationships. The data from these studies help in the rational design of new and more effective pesticides.
Role in Materials Science and Polymer Chemistry
The unique properties conferred by the difluoromethyl group also make this compound an interesting candidate for applications in materials science, particularly in the synthesis of high-performance fluorinated polymers.
Monomer in the Synthesis of Fluorinated Polymers
While there is currently limited direct evidence in publicly accessible literature of this compound being used as a monomer in large-scale polymer production, its structure suggests potential applications in the synthesis of fluorinated polyamides and polyimides. Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, low dielectric constant, and low surface energy. kpi.uaumn.edusigmaaldrich.com
Polyamides and polyimides are typically synthesized through the polycondensation of a diamine with a diacid chloride or a dianhydride, respectively. If this compound were to be used in this context, it would likely be as a comonomer in the form of a diamine derivative. The presence of the difluoromethyl group in the polymer backbone would be expected to impart some of the characteristic properties of fluoropolymers.
The incorporation of fluorinated groups into the polymer chain can disrupt chain packing, leading to increased solubility and processability without significantly compromising thermal stability. kpi.uamdpi.com This is a significant advantage in the production of high-performance polymers, which are often difficult to process due to their rigidity and high melting points.
Application in Functional Materials with Enhanced Properties
The introduction of this compound-derived units into a polymer can lead to materials with enhanced properties tailored for specific applications. The low surface energy associated with fluorinated compounds could be exploited to create materials with hydrophobic and oleophobic surfaces, suitable for coatings and membranes. sigmaaldrich.com
Furthermore, the low polarizability of the C-F bond can result in materials with a low dielectric constant and low dielectric loss, which are highly desirable for applications in microelectronics, such as insulating layers in integrated circuits and substrates for high-frequency applications. kpi.uamdpi.com
The thermal stability imparted by the fluorine content could also be beneficial in developing materials for use in demanding environments, such as in the aerospace and automotive industries. mdpi.com
While the full potential of this compound in materials science is yet to be extensively explored and documented in mainstream research, its chemical structure holds promise for the creation of novel functional materials with a unique combination of properties. Further research into the polymerization of this and related fluorinated anilines is needed to fully realize these possibilities.
Theoretical and Computational Chemistry Studies
Electronic Structure and Bonding Analysis
A detailed understanding of the electronic landscape of 3-(Difluoromethyl)-2-methylaniline is crucial for predicting its chemical behavior. Computational methods can provide a quantitative description of electron distribution and bonding interactions.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its ability to accept electrons, reflecting its electrophilicity. pku.edu.cnlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive.
For this compound, the FMO analysis would likely reveal that the HOMO is primarily localized on the aniline (B41778) ring and the nitrogen atom of the amino group, due to the presence of lone pair electrons and the electron-donating nature of the aromatic system. The LUMO, on the other hand, would be expected to have significant contributions from the aromatic ring and potentially the difluoromethyl group. The electron-withdrawing nature of the difluoromethyl group would influence the energy levels of these frontier orbitals.
Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound
| Parameter | Expected Value/Description | Significance |
|---|---|---|
| HOMO Energy | Relatively high | Indicates susceptibility to electrophilic attack |
| LUMO Energy | Relatively low | Indicates ability to accept electrons |
| HOMO-LUMO Gap | Moderate | Determines chemical reactivity and stability |
| HOMO Localization | Aniline ring, Amino group | Site of nucleophilic character |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemist's intuitive perspective on bonding by translating the complex wavefunctions from quantum chemical calculations into localized bonds, lone pairs, and antibonding orbitals. wikipedia.orgwebmo.net This method allows for the quantification of electron delocalization and hyperconjugative interactions. materialsciencejournal.org
Electrostatic Potential Mapping
An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule, illustrating regions that are electron-rich (negative potential) and electron-poor (positive potential). libretexts.orgnih.gov These maps are invaluable for predicting non-covalent interactions and the sites of electrophilic and nucleophilic attack. wolfram.comresearchgate.net
For this compound, the ESP map would be expected to show a region of negative electrostatic potential (typically colored red) around the nitrogen atom of the amino group, corresponding to its lone pair of electrons. This region would be the most likely site for protonation or interaction with electrophiles. The difluoromethyl group, with its electronegative fluorine atoms, would likely create a region of positive electrostatic potential (typically colored blue) on the adjacent carbon and hydrogen atoms, making them susceptible to nucleophilic attack. The aromatic ring would exhibit a more complex potential surface with regions of both negative (above and below the plane of the ring) and slightly positive potential.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them.
For this compound, the primary degrees of rotational freedom would be the orientation of the amino group and the difluoromethyl group relative to the aniline ring. Computational methods, such as potential energy surface scans, would be employed to rotate these groups and calculate the corresponding energy changes. This would allow for the identification of energy minima, corresponding to stable conformers, and transition states, representing the energy barriers to rotation. It is expected that conformers that minimize steric hindrance between the methyl, amino, and difluoromethyl groups would be the most stable.
Table 2: Hypothetical Conformational Analysis Data for this compound
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
|---|---|---|
| Global Minimum | 0.0 | [Specific angles defining the lowest energy conformation] |
| Local Minimum 1 | [Value > 0.0] | [Specific angles for another stable conformation] |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry can accurately predict various spectroscopic parameters, which is a valuable tool for structure elucidation and interpretation of experimental data.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) for this compound can be achieved using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. idc-online.comnih.gov These calculations would provide theoretical chemical shift values that can be compared with experimental spectra to confirm the molecular structure. The predicted shifts would be sensitive to the electronic environment of each nucleus. For instance, the fluorine atoms in the difluoromethyl group would exhibit a characteristic ¹⁹F NMR signal, and the protons and carbons on the aromatic ring would show distinct shifts due to the electronic effects of the substituents.
Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound can be calculated. researchgate.net These calculations would identify the characteristic vibrational modes of the molecule, such as the N-H stretching of the amino group, C-H stretching of the methyl group and aromatic ring, and the C-F stretching of the difluoromethyl group. The calculated frequencies are often scaled to better match experimental values.
Solvent Effects on Reactivity and Structure
The surrounding solvent can significantly influence the structure, stability, and reactivity of a molecule. Computational models can simulate these effects.
The impact of different solvents on this compound would be investigated using implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. These calculations would reveal how the conformational preferences and electronic properties (like the HOMO-LUMO gap) of the molecule change in solvents of varying polarity. For example, a polar solvent might stabilize a more polar conformer of the molecule. Explicit solvent models, while more computationally intensive, would involve simulating the molecule with a number of individual solvent molecules to study specific solute-solvent interactions, such as hydrogen bonding between the amino group and a protic solvent.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The industrial viability and environmental impact of producing 3-(difluoromethyl)-2-methylaniline and its derivatives are critically dependent on the efficiency and sustainability of its synthesis. Future research should prioritize moving beyond traditional multi-step procedures, which may involve harsh reagents and generate significant waste.
Key areas for exploration include:
Direct C-H Functionalization: Developing methods for the direct introduction of the difluoromethyl group onto a pre-existing 2-methylaniline scaffold is a primary goal. Organophotocatalytic methods, which use light and an organic photocatalyst to trigger the reaction, represent a green and efficient strategy for the direct C-H difluoromethylation of heterocyclic compounds and could be adapted for aniline (B41778) derivatives. nih.gov This approach avoids the need for pre-functionalized substrates, metals, or additives. nih.gov
Atom Economy: Routes that maximize the incorporation of all starting material atoms into the final product are highly desirable. Fluoroform (CHF3) is considered an ideal reagent for difluoromethylation due to its high atom economy, though its low reactivity presents a challenge. rsc.org Developing new catalytic systems to activate fluoroform for direct C-α-difluoromethylation could provide a highly efficient pathway. rsc.org
Table 1: Comparison of Potential Sustainable Synthesis Strategies
| Strategy | Key Principle | Potential Advantage for this compound Synthesis | Reference |
|---|---|---|---|
| Organophotocatalysis | Use of light and an organic catalyst to promote C-H difluoromethylation. | Avoids pre-functionalization, toxic metals, and harsh conditions. | nih.gov |
| Ultrasonic Irradiation | Utilizes high-frequency ultrasound in water to induce reactions without catalysts. | Enables use of water as a green solvent and avoids chemical catalysts. | rsc.org |
| Fluoroform Reagent | Employs CHF3 as the difluoromethyl source. | Maximizes atom economy, reducing waste. | rsc.org |
Exploration of Bioorthogonal Chemistry Applications
Bioorthogonal chemistry involves reactions that can occur within living systems without interfering with native biochemical processes. nih.govexlibrisgroup.com The unique structure of this compound makes it a candidate for development into a bioorthogonal probe or building block, once appropriately functionalized.
Future research could focus on:
Introducing Bioorthogonal Handles: The aniline group can be chemically modified to incorporate well-established bioorthogonal functionalities. For example, it could be converted into an azide, which is a cornerstone of bioorthogonal chemistry, participating in reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govresearchgate.net
Tetrazine Ligation: Another powerful bioorthogonal reaction is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene or alkyne. nih.govresearchgate.net The this compound scaffold could be derivatized to include a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO), making it a reaction partner for tetrazine-labeled biomolecules. otago.ac.nz This reaction is known for its exceptionally fast kinetics and biocompatibility. researchgate.net
Developing Novel Bioorthogonal Reactions: The difluoromethyl group itself, while generally stable, could be explored for novel bioactivation strategies under specific biological conditions. Research into the biodehalogenation of fluorinated anilines has shown that enzymatic processes can lead to the release of fluoride (B91410) and the formation of reactive intermediates like quinoneimines. nih.gov While this is a metabolic pathway, understanding these transformations could inspire the design of new bioorthogonal cleavage reactions triggered by specific enzymes or redox environments.
Integration into Flow Chemistry Methodologies
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch reactor, offers significant advantages in safety, efficiency, and scalability. polimi.it This is particularly relevant for fluorination reactions, which often involve hazardous reagents or generate significant heat. durham.ac.ukvapourtec.com
Key avenues for integrating this compound synthesis into flow systems include:
Handling of Hazardous Reagents: The synthesis of fluorinated compounds can involve toxic and corrosive reagents like diethylaminosulfur trifluoride (DAST). beilstein-journals.orgresearchgate.net Flow reactors confine these hazardous materials within a small, controlled environment, significantly enhancing safety. vapourtec.com
Process Intensification and Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. polimi.itbeilstein-journals.org The excellent heat transfer in microreactors prevents the formation of hotspots, which is crucial for controlling highly exothermic fluorination reactions. researchgate.net
Telescoped Synthesis: Multiple reaction steps can be "telescoped" into a single continuous sequence without isolating intermediates. durham.ac.uk This reduces waste, solvent usage, and manual handling. A flow process for this compound could be designed to include in-line purification steps, using immobilized scavengers or resins to remove byproducts and unreacted reagents, yielding a clean product directly from the reactor. durham.ac.ukresearchgate.net The use of fluorinated greenhouse gases as fluoroalkyl sources is also more manageable and efficient in continuous flow systems compared to batch reactions. mit.edu
Investigation of Advanced Catalytic Systems for Derivatization
The aromatic ring of this compound is rich in C-H bonds that are prime targets for functionalization. Advanced catalytic systems can enable the regioselective introduction of new functional groups, creating a library of novel derivatives with diverse properties.
Future research should investigate:
Transition Metal Catalysis: Various transition metals are effective for C-H functionalization of aniline derivatives.
Ruthenium (Ru): Ruthenium(II) catalysts have been successfully used for the para-selective C-H difluoromethylation of anilides, demonstrating the potential for functionalizing the position opposite the directing group. thieme.de
Palladium (Pd): Palladium catalysis is a well-established method for C-H nitration of anilines, typically directing the functionalization to the ortho position using a removable directing group. researchgate.net
Nickel (Ni): Nickel catalysts have shown versatility in C-H thiolation and selenylation of anilines under ligand-free conditions. researchgate.net They have also been used for C-H alkynylations of electron-rich anilines. researchgate.net
Copper (Cu): Inexpensive copper catalysts have been used to introduce a gem-difluoro olefin onto electron-rich anilines via direct C-H functionalization. acs.org
Photoredox Catalysis: Visible-light-induced radical trifluoromethylation of free anilines has been achieved using the Togni reagent, providing an economical route to trifluoromethylated anilines. researchgate.net Similar strategies could be adapted for difluoroalkylation reactions using photocatalysts like Eosin Y, which can generate a difluoroalkyl radical intermediate under mild conditions. acs.org
Electrochemical Methods: Electrochemistry offers a reagent-free method for controlling reaction selectivity. By precisely manipulating the electrode potential, it's possible to control the degree of substitution (e.g., mono- vs. di-halogenation) on aniline derivatives without the need for chemical oxidants or transition metals. acs.org
Table 2: Potential Catalytic Systems for Derivatization of the Aniline Ring
| Catalytic System | Type of Transformation | Potential Application on this compound | Reference |
|---|---|---|---|
| Ruthenium (Ru) | C-H Functionalization | Selective introduction of functional groups at the C-5 position. | thieme.de |
| Palladium (Pd) | C-H Nitration | Introduction of a nitro group at the C-6 position (with a directing group). | researchgate.net |
| Nickel (Ni) | C-H Thiolation/Alkynylation | Addition of sulfur or carbon-based functional groups to the aromatic ring. | researchgate.net |
| Organic Photoredox | Difluoroalkylation | Further functionalization with other fluorine-containing groups. | acs.org |
| Electrosynthesis | Halogenation | Controlled, selective mono- or di-halogenation of the aromatic ring. | acs.org |
Computational Design of Novel Derivatives with Tailored Properties
In silico methods are powerful tools for accelerating the discovery of new molecules with desired properties, reducing the time and cost associated with exhaustive experimental screening. ijpbs.com Computational design can guide the synthesis of this compound derivatives by predicting their behavior and potential applications.
Future avenues of research include:
Structure-Activity Relationship (SAR) Studies: Computational tools can be used to build models that correlate the structural features of designed derivatives with their predicted biological activity. For example, molecular docking can simulate how different derivatives bind to a specific biological target, such as an enzyme active site, suggesting modifications that could enhance binding affinity. acs.org This approach has been used to design inhibitors for targets like acetylcholinesterase and Mer/c-Met kinases. acs.orgmdpi.com
Pharmacokinetic (ADME) Prediction: Before synthesis, the drug-like properties of virtual compounds can be assessed. Databases and prediction software can estimate properties related to absorption, distribution, metabolism, and excretion (ADME). acs.org This allows researchers to prioritize the synthesis of candidates with a higher probability of possessing favorable pharmacokinetic profiles. ijpbs.comacs.org
Quantum Mechanical Calculations: Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure of molecules. acs.org This information can be used to predict reactivity, understand reaction mechanisms, and rationalize the properties of different derivatives, aiding in the design of molecules with specific electronic or optical properties. acs.org By designing a virtual library of derivatives and calculating their properties, researchers can identify the most promising candidates for synthesis and testing for applications ranging from pharmaceuticals to materials science. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for introducing the difluoromethyl group into 2-methylaniline derivatives?
- Methodological Answer : The difluoromethyl group can be introduced via nucleophilic fluorination or halogen exchange reactions. For example, sodium polysulfide or ammonium bromide (as seen in analogous chloro-methylaniline synthesis) can mediate substitution reactions under controlled temperatures (30–50°C) . Fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® are preferred for their selectivity and safety, minimizing side reactions such as over-fluorination or ring halogenation. Reaction monitoring via GC-MS or HPLC is critical to track intermediate formation and purity .
Q. How does the difluoromethyl group influence the electronic and steric properties of 2-methylaniline?
- Methodological Answer : The electron-withdrawing nature of the difluoromethyl group reduces the basicity of the adjacent amine by ~1–2 pKa units, as confirmed by titration or computational DFT studies. Steric effects can be analyzed via X-ray crystallography or NOESY NMR to assess conformational restrictions, particularly in ortho-substituted derivatives. Comparative studies with non-fluorinated analogs (e.g., 2-methylaniline) highlight enhanced metabolic stability due to reduced oxidative deamination .
Q. What analytical techniques are optimal for characterizing 3-(difluoromethyl)-2-methylaniline and its intermediates?
- Methodological Answer :
- Structural Confirmation : / NMR for fluorine-environment analysis; NMR for carbon backbone verification.
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS for volatile intermediates.
- Quantitative Analysis : LC-MS/MS for trace impurities or degradation products.
- Crystallography : Single-crystal X-ray diffraction for regiochemical validation, particularly to distinguish between meta/para fluorination artifacts .
Advanced Research Questions
Q. How can regioselectivity challenges in difluoromethylation of 2-methylaniline derivatives be addressed?
- Methodological Answer : Regioselectivity is influenced by directing groups and solvent polarity. For example, using polar aprotic solvents (DMF, DMSO) enhances para-substitution due to stabilization of transition states. Computational modeling (e.g., DFT with B3LYP/6-31G*) predicts preferential sites for electrophilic attack. Experimental validation via competitive reactions with isotopic labeling (e.g., tracers) can quantify substitution patterns .
Q. What strategies mitigate decomposition of this compound under acidic or oxidative conditions?
- Methodological Answer : Stabilization methods include:
- Protection of the Amine : Acetylation or tert-butoxycarbonyl (Boc) groups to prevent protonation-driven degradation.
- Additives : Radical scavengers (e.g., BHT) to inhibit oxidative C-F bond cleavage.
- pH Control : Buffered solutions (pH 6–8) to avoid acid-catalyzed hydrolysis of the difluoromethyl group. Accelerated stability studies (40°C/75% RH) coupled with LC-MS identify degradation pathways .
Q. How does the difluoromethyl group affect binding interactions in pharmaceutical target docking studies?
- Methodological Answer : Fluorine’s stereoelectronic effects enhance binding via:
- Dipole Interactions : Polar interactions with serine/threonine residues in enzyme active sites.
- Hydrophobic Matching : Improved van der Waals contacts in lipophilic pockets.
Molecular dynamics simulations (e.g., AMBER or GROMACS) reveal conformational changes in target proteins upon fluorinated ligand binding. Comparative studies with non-fluorinated analogs show increased binding affinity (ΔG ≤ −2 kcal/mol) in kinases or GPCRs .
Q. What are the limitations of current catalytic systems for scalable difluoromethylation, and how can they be optimized?
- Methodological Answer : Challenges include catalyst poisoning by amine groups and low turnover frequencies (TOF < 50 h). Solutions involve:
- Ligand Design : Bulky phosphine ligands (e.g., Xantphos) to prevent amine coordination.
- Flow Chemistry : Continuous reactors to improve heat/mass transfer and reduce side reactions.
- Catalyst Screening : High-throughput experimentation (HTE) with Pd/Cu or Ni-based systems to identify optimal conditions .
Data Contradictions and Resolution
Q. Discrepancies in reported solubility of this compound in polar vs. non-polar solvents: How to resolve?
- Methodological Answer : Conflicting solubility data (e.g., high in DCM vs. low in hexane) may arise from polymorphic forms or hydration states. Techniques:
- DSC/TGA : Detect hydrate formation or phase transitions.
- Solubility Parameter Calculations : Hansen solubility parameters (δD, δP, δH) predict compatibility.
- Co-solvent Systems : Ethanol/water mixtures (e.g., 70:30 v/v) enhance solubility for biological assays .
Q. Conflicting bioactivity data in fluorinated aniline derivatives: Are these due to impurities or structural misassignment?
- Methodological Answer : Orthogonal characterization is critical:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
